6-O-A-Maltosyl-B-cyclodextrin

Descripción

Historical Development and Significance of Glycosylated Cyclodextrins in Supramolecular Chemistry

The discovery of cyclodextrins dates back to 1891 by Villiers, with their structures being elucidated in the mid-1930s. nih.govnih.govresearchgate.net However, their industrial and academic significance surged from the 1970s onwards. researchgate.net Supramolecular chemistry, the study of systems involving non-covalent interactions, found a pivotal player in cyclodextrins. mdpi.comnih.gov Their capacity to form stable host-guest complexes is a cornerstone of their application in this field. mdpi.com

The journey from natural cyclodextrins to advanced derivatives has been driven by the need to tailor their properties for specific applications. mdpi.comchinesechemsoc.org Chemical modification of the native cyclodextrin (B1172386) structure, particularly at the hydroxyl groups, leads to derivatives with altered solubility, stability, and complexation capabilities. mdpi.commdpi.com Glycosylation, the attachment of sugar moieties, represents a significant advancement in cyclodextrin chemistry. nih.gov This modification enhances aqueous solubility and can introduce specific biological recognition properties, creating a bridge between the glyco and nano worlds. nih.govresearchgate.net The development of precision chemical methods for selective functionalization has further expanded the versatility of these oligosaccharides, enabling the creation of complex glyconanomaterials for applications like drug and gene delivery. nih.govresearchgate.net

Evolution of Maltosyl Cyclodextrins as Functional Supramolecular Hosts

Among the various glycosylated derivatives, maltosyl cyclodextrins have emerged as particularly useful functional supramolecular hosts. The attachment of a maltosyl group (a disaccharide made of two glucose units) to the cyclodextrin core, specifically creating 6-O-α-Maltosyl-β-cyclodextrin (G2-β-CD), significantly enhances properties like aqueous solubility compared to the parent β-cyclodextrin. researchgate.net This modification allows them to form stable, soluble inclusion complexes with a range of molecules. chemsrc.comglpbio.com

Research has demonstrated that maltosyl-β-cyclodextrin can effectively restrain the aggregation of proteins like insulin (B600854) and enhance their permeation through membranes. researchgate.net Furthermore, these derivatives have been employed to improve the bioavailability of poorly water-soluble drugs and have shown potential in various drug delivery systems. thegoodscentscompany.com The evolution from simple cyclodextrins to functionalized hosts like maltosyl cyclodextrins showcases the progress in designing molecules with tailored properties for specific, complex tasks in supramolecular chemistry and pharmaceutical sciences. nih.govresearchgate.net

Unique Structural Features and Conformational Aspects of 6-O-α-Maltosyl-β-Cyclodextrin

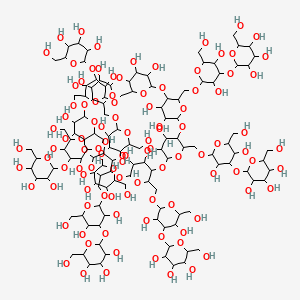

6-O-α-Maltosyl-β-cyclodextrin is a derivative of β-cyclodextrin, which is composed of seven glucopyranose units forming a macrocyclic ring. wikipedia.orgbiosynth.com The defining feature of this derivative is the attachment of an α-maltosyl group to the primary hydroxyl side (at position 6) of one of the glucose units of the β-cyclodextrin torus. suprabank.org This modification gives the molecule a distinct amphiphilicity, with the hydrophilic maltose (B56501) chain extending from the wider rim of the cyclodextrin cone.

The molecular formula of 6-O-α-Maltosyl-β-cyclodextrin is C₅₄H₉₀O₄₅, and it has a molecular weight of approximately 1459.26 g/mol . biosynth.comscbt.com The core β-cyclodextrin structure provides the characteristic hydrophobic cavity essential for forming inclusion complexes. The addition of the maltosyl group significantly increases the molecule's water solubility and can influence the geometry and stability of the inclusion complexes it forms. researchgate.nettandfonline.com Studies using techniques like two-dimensional proton nuclear magnetic resonance (2D ¹H-NMR) spectroscopy have been crucial in elucidating the molecular interactions and the formation of higher-order inclusion complexes, for instance with cholesterol. nih.govnih.gov These studies confirm that the maltosyl moiety does not sterically hinder the cavity's ability to encapsulate guest molecules. chemsrc.com

Table 1: Physicochemical Properties of 6-O-α-Maltosyl-β-Cyclodextrin

| Property | Value | Source |

|---|---|---|

| CAS Number | 104723-60-6 | chemsrc.comscbt.com |

| Molecular Formula | C₅₄H₉₀O₄₅ | biosynth.comscbt.com |

| Molecular Weight | 1459.27 g/mol | glpbio.combiosynth.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | ≥98% | sigmaaldrich.com |

| Solubility | Water: ≥ 60.5 mg/mL; DMSO: ≥ 100 mg/mL | glpbio.com |

Overview of Key Research Trajectories and Academic Significance for 6-O-α-Maltosyl-β-Cyclodextrin

The academic and research significance of 6-O-α-Maltosyl-β-cyclodextrin spans several scientific disciplines, primarily focused on its superior physicochemical properties compared to native β-cyclodextrin. A major area of investigation is its application in drug delivery and formulation science. tandfonline.com Its enhanced water solubility and ability to form stable inclusion complexes make it an excellent candidate for improving the solubility and bioavailability of poorly soluble drugs. tandfonline.comresearchgate.net For instance, it has been shown to significantly enhance the oral absorption of the drug fraxinellone (B1674054). tandfonline.com

Another key research trajectory involves its interaction with cellular components, particularly cholesterol. chemsrc.comglpbio.com 6-O-α-Maltosyl-β-cyclodextrin is recognized as a cellular cholesterol modifier, capable of forming soluble inclusion complexes with cholesterol and removing it from cells. chemsrc.comglpbio.com This property has led to its evaluation as a potential therapeutic agent for conditions like Niemann-Pick disease Type C, a lysosomal storage disorder characterized by abnormal cholesterol trafficking. nih.govnih.govnih.gov Research has shown its ability to ameliorate abnormal cholesterol metabolism and prevent related cellular and motor dysfunctions in preclinical models. nih.govnih.gov Furthermore, its use in separation science has been explored, for example, in the purification of the compound itself using photoresponsive molecularly imprinted polymers. nih.gov

Table 2: Selected Research Findings for 6-O-α-Maltosyl-β-Cyclodextrin

| Research Area | Key Finding | Investigated Model | Source |

|---|---|---|---|

| Drug Delivery | Significantly improved the aqueous solubility and oral bioavailability of fraxinellone. | Caco-2 cells, Wistar rats | tandfonline.com |

| Neurodegenerative Disease | Attenuated dysfunction of intercellular cholesterol trafficking and prevented Purkinje cell loss. | Npc1 deficient CHO cells and mice | nih.govnih.gov |

| Cholesterol Metabolism | Restored balance among unesterified cholesterol, esterified cholesterols, and long-chain fatty acids. | Npc1-deficient CHO cells | nih.gov |

| Separation Science | Successfully separated using photoresponsive surface molecularly imprinted polymers with an optimal shell thickness. | N/A | nih.gov |

Propiedades

Fórmula molecular |

C126H210O105 |

|---|---|

Peso molecular |

3404.9 g/mol |

Nombre IUPAC |

5,10,15,20,25,30,35-heptakis[[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |

InChI |

InChI=1S/C126H210O105/c127-1-22-43(141)57(155)71(169)113(204-22)225-99-50(148)29(8-134)197-106(85(99)183)190-15-36-92-64(162)78(176)120(211-36)219-93-37(16-191-107-86(184)100(51(149)30(9-135)198-107)226-114-72(170)58(156)44(142)23(2-128)205-114)213-122(80(178)66(93)164)221-95-39(18-193-109-88(186)102(53(151)32(11-137)200-109)228-116-74(172)60(158)46(144)25(4-130)207-116)215-124(82(180)68(95)166)223-97-41(20-195-111-90(188)104(55(153)34(13-139)202-111)230-118-76(174)62(160)48(146)27(6-132)209-118)217-126(84(182)70(97)168)224-98-42(21-196-112-91(189)105(56(154)35(14-140)203-112)231-119-77(175)63(161)49(147)28(7-133)210-119)216-125(83(181)69(98)167)222-96-40(19-194-110-89(187)103(54(152)33(12-138)201-110)229-117-75(173)61(159)47(145)26(5-131)208-117)214-123(81(179)67(96)165)220-94-38(212-121(218-92)79(177)65(94)163)17-192-108-87(185)101(52(150)31(10-136)199-108)227-115-73(171)59(157)45(143)24(3-129)206-115/h22-189H,1-21H2 |

Clave InChI |

NNRBQFBRMUZBIW-UHFFFAOYSA-N |

SMILES canónico |

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OCC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)COC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)COC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)COC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)COC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)COC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)COC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)CO)O)O)O)O)O |

Origen del producto |

United States |

Synthetic Methodologies and Chemoenzymatic Derivatization of 6 O α Maltosyl β Cyclodextrin

Regioselective Glycosylation Strategies for β-Cyclodextrin Scaffolds

The synthesis of specifically substituted cyclodextrins, such as 6-O-α-Maltosyl-β-cyclodextrin, is complicated by the presence of multiple hydroxyl groups (21 in the case of β-cyclodextrin) with similar reactivities. Consequently, achieving regioselectivity is the primary challenge in the chemical modification of β-cyclodextrin scaffolds. The primary hydroxyl groups at the C-6 position of the glucose units are the most accessible and nucleophilic, making them the preferred sites for initial modification.

A predominant strategy for achieving monosubstitution at the C-6 position involves the use of sulfonylating agents, with p-toluenesulfonyl chloride (TsCl) being a common choice. nih.gov The reaction of β-cyclodextrin with a limited amount of TsCl, typically in an aqueous alkaline solution or a pyridine (B92270) system, leads to the formation of mono-6-O-(p-toluenesulfonyl)-β-cyclodextrin (Ts-β-CD). orgsyn.orgnih.gov This intermediate is pivotal because the tosyl group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. The synthesis of Ts-β-CD itself has been optimized to improve yields, which were traditionally low, with newer methods using cation exchange resins for purification increasing yields to around 35%. nih.gov

Alternative approaches to ensure monosubstitution include the use of sterically hindered reagents that prevent the approach of a second reagent molecule after the first has attached. beilstein-journals.org Once the key Ts-β-CD intermediate is synthesized and purified, it serves as the precursor for introducing a wide variety of functional groups, including the desired maltosyl moiety, via nucleophilic displacement of the tosylate. This multi-step process—activation followed by substitution—is a cornerstone of regioselective cyclodextrin (B1172386) chemistry. nih.govresearchgate.net

Enzymatic Synthesis Pathways Utilizing Glycosyltransferases for Maltosyl Moieties

Enzymatic methods offer a powerful alternative to chemical synthesis, often providing superior regioselectivity and avoiding the need for complex protection and deprotection steps. Glycosyltransferases (EC 2.4), a class of enzymes that catalyze the transfer of sugar moieties, are central to these biological pathways. lidsen.com The synthesis of 6-O-α-Maltosyl-β-cyclodextrin is notably achieved through the action of specific glycoside hydrolases operating in reverse or via transglycosylation reactions.

One prominent pathway utilizes pullulanase (EC 3.2.1.41), an enzyme that typically hydrolyzes α-1,6 glycosidic bonds in pullulan. However, under high substrate concentrations, the reaction equilibrium can be shifted to favor synthesis. Maltosyl(α1→6)β-cyclodextrin has been successfully synthesized from maltose (B56501) and β-cyclodextrin using the reverse reaction of thermostable pullulanase from Bacillus acidopullulyticus. tandfonline.com Similarly, Pseudomonas isoamylase (B1167963) (EC 3.2.1.68) has been used to produce 6-O-α-maltosyl-β-cyclodextrin from maltose and β-cyclodextrin. mdpi.com These enzymatic routes directly form the desired α-1,6 linkage between the maltose unit and the C-6 hydroxyl of a glucose residue on the β-cyclodextrin ring.

Role of Cyclodextrin Glycosyltransferases (CGTases) in Maltosyl Cyclodextrin Synthesis

Cyclodextrin glycosyltransferases (CGTases; EC 2.4.1.19) are particularly versatile enzymes for modifying cyclodextrins. While best known for their cyclization activity that produces cyclodextrins from starch, they also catalyze intermolecular transglycosylation reactions, namely coupling and disproportionation. nih.gov In the context of maltosyl cyclodextrin synthesis, CGTase can be employed to transfer a maltosyl (or larger malto-oligosaccharyl) group from a donor substrate, such as starch or maltodextrin (B1146171), to an acceptor molecule, which in this case is β-cyclodextrin. mdpi.com

The mechanism involves the CGTase cleaving an α-1,4 glycosidic bond in the donor, forming a covalent glycosyl-enzyme intermediate. This intermediate is then attacked by a hydroxyl group on the acceptor molecule (β-cyclodextrin). The steric accessibility of the primary C-6 hydroxyls of β-cyclodextrin makes them likely acceptor sites, leading to the formation of 6-O-α-maltosyl-β-cyclodextrin. Studies on the glycosylation of other molecules like hesperidin (B1673128) using maltodextrin as a donor confirm the capacity of CGTases to effectively catalyze such intermolecular transfer reactions. mdpi.com

Template-Assisted Enzymatic Synthesis Approaches

A sophisticated strategy to control enzymatic synthesis is the use of template molecules. This approach has been demonstrated in the synthesis of the cyclodextrin macrocycle itself, where a template molecule that binds strongly to the product can shift the reaction equilibrium to favor its formation from within a dynamic library of interconverting linear and cyclic oligosaccharides. For instance, using 1-adamantane carboxylic acid as a template, β-cyclodextrin can be synthesized directly from maltose with CGTase in yields as high as 70%. dtu.dk

While this specific example pertains to the formation of the β-cyclodextrin ring, the principle is applicable to derivatization reactions. A template designed to selectively bind 6-O-α-Maltosyl-β-cyclodextrin could "capture" the product as it is formed, pulling the enzymatic equilibrium towards its synthesis and increasing the final yield. This method represents a cutting-edge approach for achieving supramolecular control over complex enzymatic oligosaccharide production.

Engineering of Enzymes for Enhanced Specificity and Yield

The performance of natural enzymes is often not optimal for industrial-scale synthesis. Protein engineering offers a path to create enzyme variants with enhanced activity, specificity, and stability. nih.gov For CGTases, engineering efforts have focused on modifying the acceptor binding subsites (e.g., +1 and +2) to improve transglycosylation efficiency and alter product specificity.

Table 1: Comparison of Kinetic Parameters for Wild-Type and Engineered CGTase This table illustrates the potential for enzyme engineering, using data from a study on hesperidin glycosylation as an analogue for maltosyl transfer.

| Enzyme Variant | Relative Activity Improvement | kcat/KmA (vs. Wild Type) | Reference |

|---|---|---|---|

| Wild Type CGTase | 1.0x | 1.0x | mdpi.com |

| Y217F Mutant | ~7.0x | 6.4x | mdpi.com |

| Y217F/D393H Mutant | ~9.7x | 15.1x | mdpi.com |

Chemical Synthesis Routes for 6-O-α-Maltosyl-β-Cyclodextrin

The complete chemical synthesis of 6-O-α-Maltosyl-β-cyclodextrin is a challenging, multi-step process that relies on the principles of modern carbohydrate chemistry. The route hinges on the regioselective activation of the β-cyclodextrin scaffold followed by a controlled glycosylation reaction.

The established pathway proceeds as follows:

Regioselective Activation : The synthesis begins with the preparation of mono-6-O-(p-toluenesulfonyl)-β-cyclodextrin (Ts-β-CD) from native β-cyclodextrin. nih.govorgsyn.org This step selectively "activates" a single primary hydroxyl group, preparing it for nucleophilic attack.

Glycosylation : The crucial step is the glycosylation of Ts-β-CD with a suitable maltose donor. To achieve the desired α-linkage and prevent side reactions, the maltose donor must be appropriately protected (e.g., with acetyl or benzyl (B1604629) groups on its hydroxyls) and activated at its anomeric carbon. A common method would be to use a maltosyl bromide or a trichloroacetimidate (B1259523) donor under conditions that favor the formation of an α-glycosidic bond (e.g., Koenigs-Knorr conditions or variants). The alkoxide of the C-6 hydroxyl on β-cyclodextrin would act as the nucleophile, displacing the tosylate group on another β-cyclodextrin molecule is not the intended reaction. Rather, the nucleophile would be a protected maltose derivative attacking the tosylated cyclodextrin. A more precise description is that the tosylated cyclodextrin (Ts-β-CD) acts as the electrophile, and it is attacked by a nucleophile derived from a protected maltose molecule. For instance, one of the hydroxyl groups of the protected maltose could be deprotonated to form an alkoxide, which then displaces the tosylate on the C-6 position of the β-cyclodextrin.

Deprotection : Following the successful coupling of the two carbohydrate units, the protecting groups on the maltosyl moiety are removed under appropriate conditions (e.g., Zemplén deacetylation for acetyl groups or catalytic hydrogenation for benzyl groups) to yield the final product, 6-O-α-Maltosyl-β-cyclodextrin.

This synthetic sequence, while logical, requires careful control at each step to manage stereoselectivity and ensure purity, making it considerably more complex than the enzymatic routes.

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction parameters is critical for maximizing the yield and purity of the final product in both chemical and enzymatic syntheses. For enzymatic routes, such as the pullulanase-catalyzed reverse reaction, several factors are key. tandfonline.comspkx.net.cn

Substrate Concentration and Ratio : High substrate concentrations (e.g., 70-85% w/w) are needed to shift the equilibrium towards synthesis. The molar ratio of the glycosyl donor (maltose) to the acceptor (β-CD) is also crucial, with optimal ratios reported between 9:1 and 18:1. tandfonline.com

pH and Temperature : Enzymes have optimal pH and temperature ranges for activity. For the B. acidopullulyticus pullulanase, the optimum conditions for synthesis were found to be a pH of 4.0–4.5 and a temperature of 60–70°C. tandfonline.com

Enzyme Load and Reaction Time : The amount of enzyme used and the duration of the reaction directly impact conversion efficiency. A study found optimal conditions to be 200 units of enzyme per gram of β-CD with a reaction time of 60 hours. spkx.net.cn

Table 2: Optimized Parameters for Enzymatic Synthesis of Maltosyl-β-CD via Pullulanase Reverse Reaction

| Parameter | Optimal Value/Range | Reference |

|---|---|---|

| Total Substrate Concentration | 70-85% (w/w) | tandfonline.comspkx.net.cn |

| Molar Ratio (Maltose:β-CD) | 9:1 to 18:1 | tandfonline.com |

| pH | 4.0 - 4.5 | tandfonline.com |

| Temperature | 70°C | spkx.net.cn |

| Reaction Time | 60 hours | spkx.net.cn |

For chemical synthesis, optimization focuses on reaction conditions like solvent, temperature, and reaction time, particularly for the challenging tosylation and glycosylation steps. The development of continuous flow methods for modifying cyclodextrins allows for precise control over these parameters, potentially leading to higher yields and purity while improving safety and scalability compared to traditional batch processes. beilstein-journals.org

Advanced Purification and Isolation Techniques for Glycosylated Cyclodextrin Derivatives

The purification and isolation of specific glycosylated cyclodextrin derivatives, such as 6-O-α-maltosyl-β-cyclodextrin, from complex reaction mixtures is a critical step that dictates the final purity and applicability of the product. These mixtures often contain the parent cyclodextrin, various isomers, and other oligosaccharides. Consequently, advanced and efficient separation techniques are employed to isolate the desired compound.

Chromatographic methods are central to the purification of these derivatives. bohrium.com Gel filtration chromatography, also known as size-exclusion chromatography, is a widely used technique. For instance, Sephadex G-25 gel column separation has been successfully used to obtain pure glucosyl-β-cyclodextrin, a closely related derivative, after its synthesis. nih.gov High-Performance Liquid Chromatography (HPLC) is another indispensable tool, not only for purification but also for the analytical characterization of the final product. bohrium.comnih.gov Different HPLC modes, such as hydrophilic interaction liquid chromatography (HILIC), have proven effective for separating complex mixtures of derivatized cyclodextrins. bohrium.com For enhanced detection of these compounds, which often lack a UV chromophore, detectors like Evaporative Light Scattering Detectors (ELSD) are utilized. bohrium.com

Beyond standard chromatography, specialized adsorbent materials have been developed. These include macromolecular adsorbents containing covalently bound ligands. These ligands are designed to fit within the cyclodextrin cavity, forming specific inclusion complexes that facilitate the separation of different cyclodextrin forms from each other and from acyclic dextrins. google.com

A highly specific and advanced technique involves the use of molecularly imprinted polymers (MIPs). Photoresponsive surface molecularly imprinted polymers (PSMIPs) with controlled nanoshell thicknesses have been synthesized for the selective separation and purification of 6-O-α-maltosyl-β-cyclodextrin. researchgate.net This method relies on creating specific recognition sites for the target molecule, allowing for its selective capture and release.

Membrane-based technologies also offer a scalable approach for purification. Techniques such as nanofiltration and diafiltration can be used to separate cyclodextrins based on size, allowing for the removal of smaller sugars or larger oligosaccharides from the product mixture. researchgate.net

Recrystallization is a fundamental yet crucial method for purifying cyclodextrin derivatives. nih.gov For many mono-substituted derivatives, repeated crystallization from aqueous solutions, such as a methanol/water mixture, is an effective way to remove unreacted starting materials and over-substituted by-products, yielding a high-purity product. nih.gov

The table below summarizes various advanced purification and isolation techniques.

| Technique | Principle | Application Example | Reference |

| Gel Filtration Chromatography | Separation based on molecular size. | Purification of glucosyl-β-cyclodextrin using a Sephadex G-25 column. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity or other chemical properties. | Identification and purification of glycosylated cyclodextrins; HILIC mode is particularly useful. | bohrium.comnih.gov |

| Affinity Chromatography | Separation based on specific binding interactions. | Use of macromolecular adsorbents with ligands forming inclusion complexes with cyclodextrins. | google.com |

| Molecularly Imprinted Polymers (MIPs) | Use of polymers with custom-made binding sites for a specific molecule. | Separation of 6-O-α-maltosyl-β-cyclodextrin using photoresponsive surface MIPs. | researchgate.net |

| Membrane Filtration (Nanofiltration) | Separation of molecules based on size using semi-permeable membranes. | Fractionation of cyclodextrin mixtures to separate different ring sizes. | researchgate.net |

| Recrystallization | Purification based on differences in solubility. | Repeated crystallization from methanol/water to purify mono-tosylated-β-cyclodextrin. | nih.gov |

Post-Synthetic Modifications and Further Derivatization of 6-O-α-Maltosyl-β-Cyclodextrin

Once 6-O-α-maltosyl-β-cyclodextrin is synthesized and purified, it can serve as a versatile platform for further chemical and enzymatic modifications. These derivatizations aim to introduce new functional groups, thereby altering its physicochemical properties like solubility or creating new functionalities for specific applications. nih.gov

A common strategy for derivatization involves targeting the hydroxyl groups of the cyclodextrin or the attached maltosyl unit. nih.gov However, selective modification requires careful synthetic strategies. The primary hydroxyl groups at the C-6 position of the β-cyclodextrin core are the most reactive and are often the initial sites for modification. mdpi.com For mono-substitution, a widely used intermediate is 6-O-(p-toluenesulfonyl)-β-cyclodextrin (Ts-β-CD). nih.govmdpi.com The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups.

Common post-synthetic modifications include:

Amination: The tosylated cyclodextrin can be reacted with azide (B81097) salts (e.g., sodium azide) followed by reduction, or directly with amino compounds, to introduce primary amino groups. mdpi.com These amino-derivatives are valuable for conjugating other molecules.

Esterifications and Etherifications: The hydroxyl groups can be converted into esters or ethers. nih.gov For example, reactions with alkyl halides or acid anhydrides can introduce alkyl or acyl chains, modifying the hydrophobicity of the molecule. nih.gov

Thio-etherification: Thio-derivatives can be synthesized, for instance, by reacting a tosylated cyclodextrin with a thiol. An example is the synthesis of heptakis(6-S-carboxylpropyl-6-thio-βCD), which introduces carboxylic acid functionalities via a thioether linkage. mdpi.com

These modifications are not limited to the cyclodextrin core. The hydroxyl groups on the pendant maltosyl moiety of 6-O-α-maltosyl-β-cyclodextrin are also available for derivatization, although this presents a greater synthetic challenge in achieving regioselectivity. Such modifications can lead to the creation of complex, multifunctional molecules. For instance, further glycosylation or the attachment of polymers like polyethylene (B3416737) glycol (PEG) can be envisioned to enhance solubility or create advanced drug delivery systems. nih.gov The immobilization of these modified cyclodextrins onto supports, such as magnetic nanoparticles, creates functional materials for applications like the selective separation of biomolecules. nih.govmdpi.com

Fundamental Principles of Molecular Recognition and Host Guest Complexation with 6 O α Maltosyl β Cyclodextrin

Supramolecular Interactions Governing Inclusion Complex Formation

The formation of stable inclusion complexes between 6-O-α-maltosyl-β-cyclodextrin and guest molecules is a result of multiple supramolecular interactions working in concert.

The primary driving force for the formation of inclusion complexes with cyclodextrins, including 6-O-α-maltosyl-β-cyclodextrin, is often attributed to hydrophobic interactions. The interior of the cyclodextrin (B1172386) cavity is relatively hydrophobic compared to the aqueous environment. When a nonpolar guest molecule or a nonpolar portion of a molecule is encapsulated within this cavity, the energetically unfavorable interactions between the hydrophobic guest and the surrounding water molecules are minimized. This release of "high-energy" water molecules from the cavity into the bulk solvent is a key factor in complex formation. d-nb.inforesearchgate.net

While the cavity of 6-O-α-maltosyl-β-cyclodextrin is hydrophobic, its exterior is rich in hydroxyl groups, making it hydrophilic. nih.gov The maltosyl group attached at the C6 position further increases the number of available hydroxyl groups for hydrogen bonding. These external hydroxyl groups can form hydrogen bonds with the solvent (water) and with suitable functional groups on the guest molecule that may not be fully encapsulated within the cavity. nih.gov The formation of hydrogen bonds between the host and guest can significantly contribute to the stability of the resulting complex. researchgate.net

The formation of a stable inclusion complex is highly dependent on the relative size and shape of the guest molecule and the cyclodextrin cavity. For a strong interaction to occur, the guest molecule must fit snugly within the cavity of the 6-O-α-maltosyl-β-cyclodextrin. researchgate.net The β-cyclodextrin core provides a cavity of a specific dimension, and the addition of the maltosyl group can influence the accessibility and effective size of this cavity.

If the guest molecule is too large, it will not be able to fully penetrate the cavity, leading to weak or no complex formation. Conversely, if the guest is too small, it may not be held tightly within the cavity, resulting in a less stable complex due to weaker van der Waals interactions. The geometry of the guest molecule is also critical; for instance, aromatic rings often fit well within the cyclodextrin cavity. nih.gov The orientation of the guest within the host is also a key factor, with the most stable complexes being those where the geometry of the guest is complementary to that of the host's cavity. mdpi.com

Thermodynamics and Kinetics of 6-O-α-Maltosyl-β-Cyclodextrin Complexation

The formation of inclusion complexes is a dynamic equilibrium process characterized by specific thermodynamic and kinetic parameters.

The stability of an inclusion complex is quantified by its binding constant (K), also known as the association or stability constant. A higher binding constant indicates a more stable complex. Various experimental techniques, such as UV-visible spectroscopy, fluorescence spectroscopy, and isothermal titration calorimetry (ITC), are employed to determine these constants. nih.govnih.gov

The stoichiometry of the complex, which describes the ratio of host to guest molecules, is also a critical parameter. The most common stoichiometry is 1:1, where one molecule of 6-O-α-maltosyl-β-cyclodextrin encapsulates one guest molecule. nih.gov However, other stoichiometries, such as 1:2 or 2:1 (host:guest), can also occur depending on the size and nature of the guest molecule and the concentration of the host. nih.govmdpi.com For example, studies with fucosterol (B1670223) have shown that while 1:1 complexation is favored with maltosyl-β-cyclodextrin, β-cyclodextrin itself can form more stable 1:2 complexes with the same guest. nih.gov

Table 1: Illustrative Binding Constants and Stoichiometries for Cyclodextrin Complexes

| Guest Molecule | Cyclodextrin | Stoichiometry (Host:Guest) | Binding Constant (K) |

| Toluene | β-cyclodextrin | 1:1 | 115.3 M⁻¹ nih.gov |

| Naphthalene | β-cyclodextrin | 1:1 | Varies nih.gov |

| Naphthalene | β-cyclodextrin | 1:2 | 9.03 x 10⁶ M⁻² nih.gov |

| Phenanthrene | β-cyclodextrin | 1:1 | 3510 M⁻¹ nih.gov |

| Fucosterol | Maltosyl-β-cyclodextrin | 1:1 | Greater than 1:2 complex nih.gov |

| Fucosterol | β-cyclodextrin | 1:2 | Greater than 1:1 complex nih.gov |

This table provides examples of binding constants and stoichiometries for β-cyclodextrin complexes to illustrate the concepts. Specific data for 6-O-α-maltosyl-β-cyclodextrin with a wide range of guests would require a comprehensive literature survey.

The stability of an inclusion complex, represented by the Gibbs free energy change (ΔG°), is determined by the balance between enthalpic (ΔH°) and entropic (ΔS°) contributions, as described by the equation: ΔG° = ΔH° - TΔS°.

The enthalpy change (ΔH°) reflects the change in heat content of the system upon complexation. A negative ΔH° indicates an exothermic process, driven by the formation of favorable interactions such as van der Waals forces and hydrogen bonds between the host and guest. nih.govresearchgate.net The release of high-energy water molecules from the cyclodextrin cavity can also contribute to a favorable enthalpy change. d-nb.info

Dissociation and Association Rate Constants of Inclusion Complexes

The formation of an inclusion complex between a host, such as 6-O-α-Maltosyl-β-cyclodextrin, and a guest molecule is a dynamic equilibrium process, characterized by the rates of association (kₐ) and dissociation (kₑ). The ratio of these rate constants determines the stability constant (Kₛ) of the complex (Kₛ = kₐ/kₑ). While direct kinetic measurements of these rate constants for 6-O-α-Maltosyl-β-cyclodextrin are not extensively documented in publicly available literature, the stability and stoichiometry of its complexes have been investigated, providing indirect insight into these dynamic processes.

For instance, studies on the complexation of 6-O-(α-maltosyl)cyclomalto-heptaose, another name for 6-O-α-Maltosyl-β-cyclodextrin, with p-nitrophenol have confirmed the formation of 1:1 inclusion complexes, and their dissociation constants have been determined using high-resolution 1H-NMR spectroscopy. researchgate.net Similarly, the interaction with the organophosphorus compound chlorpyrifos (B1668852) has been shown to predominantly form a 1:2 complex (guest:host), indicating a more intricate binding mechanism than a simple 1:1 association. beilstein-journals.org

A kinetic study of banana juice enzymatic browning revealed that maltosyl-β-cyclodextrin can complex with natural inhibitors present in the juice. researchgate.net An apparent complexation constant (Kci) between the cyclodextrin and these inhibitors was calculated to be 27.026 ± 0.212 mM⁻¹. researchgate.net This value reflects the equilibrium of the association and dissociation processes, highlighting the compound's ability to engage in rapid, reversible binding.

Table 1: Stability and Stoichiometry of 6-O-α-Maltosyl-β-cyclodextrin Inclusion Complexes

| Guest Molecule | Stoichiometry (Guest:Host) | Method of Analysis | Stability/Complexation Constant |

| p-Nitrophenol | 1:1 | 1H-NMR Spectroscopy | Dissociation constant determined researchgate.net |

| Fucosterol | 1:1 | Phase Solubility Analysis | Greater stability than 1:2 complex nih.gov |

| Chlorpyrifos | 1:2 | Photochemically Induced Fluorescence | Predominant complex form beilstein-journals.org |

| Natural Polyphenoloxidase Inhibitors | Not specified | Kinetic Modeling | Apparent Complexation Constant (Kci) = 27.026 mM⁻¹ researchgate.net |

| Fraxinellone (B1674054) | 1:1 | Molecular Docking, 1H-NMR, FT-IR, DSC, PXRD | Most stable binding among tested cyclodextrins tandfonline.com |

This table is generated based on available research data. Specific numerical values for dissociation or association constants were not available in all cited sources.

Influence of Maltosyl Substitution on Host-Guest Selectivity and Affinity

The substitution of a maltosyl group onto the primary face of the β-cyclodextrin torus significantly alters its host-guest complexation behavior compared to the parent β-cyclodextrin. This modification enhances aqueous solubility and introduces structural changes that affect binding selectivity and affinity.

A comparative study on the complexation of the sterol fucosterol with β-cyclodextrin (β-CD) and 6-O-α-maltosyl-β-cyclodextrin (maltosyl-β-CD) clearly illustrates these differences. While fucosterol forms a more stable 1:2 complex with β-CD, it preferentially forms a 1:1 complex with maltosyl-β-CD. nih.gov This shift in stoichiometry suggests that the bulky and hydrophilic maltosyl group can influence the mode of guest inclusion, potentially by capping the cavity or by providing additional interaction sites, thus favoring a single guest inclusion. Furthermore, the complex with maltosyl-β-CD significantly increased the solubility and dissolution rate of fucosterol, a feat not achieved with the unsubstituted β-CD. nih.gov

In another study, the complexation of the poorly water-soluble drug fraxinellone was compared across several cyclodextrin derivatives, including hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutyl ether-β-cyclodextrin (SBE-β-CD), and 6-O-α-D-maltosyl-β-cyclodextrin (G₂-β-CD). tandfonline.com The results demonstrated that the maltosyl-substituted cyclodextrin formed the most stable inclusion complex with fraxinellone. tandfonline.com This superior binding affinity translated into enhanced oral bioavailability, indicating that the maltosyl group can create a more favorable microenvironment for certain guest molecules. tandfonline.com

The interaction with chlorpyrifos also highlights the distinct behavior of the maltosyl derivative. While β-CD and HP-β-CD form 1:1 complexes, 6-O-α-maltosyl-β-CD forms a 1:2 complex, again pointing to a different binding mechanism induced by the maltosyl substituent. beilstein-journals.org

Table 2: Comparative Complexation Behavior of β-Cyclodextrin and 6-O-α-Maltosyl-β-Cyclodextrin

| Guest Molecule | Property | β-Cyclodextrin (β-CD) | 6-O-α-Maltosyl-β-cyclodextrin | Key Finding |

| Fucosterol | Preferred Stoichiometry (Guest:Host) | 1:2 | 1:1 | Maltosyl group alters preferred binding ratio. nih.gov |

| Fucosterol | Solubility Enhancement | No appreciable increase | Significant increase | Maltosyl group dramatically improves guest solubility. nih.gov |

| Fraxinellone | Complex Stability | Not the most stable | Most stable binding | Maltosyl derivative shows highest affinity for fraxinellone. tandfonline.com |

| Chlorpyrifos | Stoichiometry (Guest:Host) | 1:1 | 1:2 | Substitution changes the complex stoichiometry. beilstein-journals.org |

This table synthesizes comparative data from multiple research sources.

Multi-Component Host-Guest Systems Involving 6-O-α-Maltosyl-β-Cyclodextrin

Multi-component complexes, often ternary systems, involve the cyclodextrin host, a primary guest molecule, and a third component (an auxiliary substance) that can enhance complexation efficiency and stability. eijppr.com Common auxiliary substances include polymers, amino acids, and organic acids. eijppr.comchemsrc.com While the literature on multi-component systems specifically involving 6-O-α-maltosyl-β-cyclodextrin is not extensive, its known complexation behavior provides a basis for its potential use in such systems.

The formation of a 1:2 complex between chlorpyrifos and two molecules of 6-O-α-maltosyl-β-cyclodextrin can be viewed as a type of multi-component assembly, where multiple host molecules cooperate to encapsulate a single guest. beilstein-journals.org This indicates that the maltosyl derivative is capable of forming higher-order structures beyond simple 1:1 inclusion.

Furthermore, studies involving other cyclodextrins have shown that the addition of water-soluble polymers can enhance their solubilizing effect, a principle that could be applied to 6-O-α-maltosyl-β-cyclodextrin. nih.gov For example, in a study with hydrocortisone, the drug flow was significantly influenced by increasing concentrations of maltosyl-β-cyclodextrin, demonstrating its ability to modulate drug delivery, a key application of ternary complexes. mdpi.com The high aqueous solubility and unique structure of 6-O-α-maltosyl-β-cyclodextrin make it a promising candidate for the development of novel multi-component systems designed to improve the properties of various guest molecules.

Table of Compound Names

| Abbreviation / Trivial Name | Chemical Name |

| 6-O-α-Maltosyl-β-cyclodextrin | 6-O-α-D-Glucopyranosyl-(1→4)-α-D-glucopyranosyl-β-cyclodextrin |

| β-CD | β-Cyclodextrin |

| HP-β-CD | Hydroxypropyl-β-cyclodextrin |

| SBE-β-CD | Sulfobutyl ether-β-cyclodextrin |

| G₂-β-CD | 6-O-α-D-maltosyl-β-cyclodextrin |

| p-Nitrophenol | 4-Nitrophenol |

| Fucosterol | (3β)-Stigmasta-5,24(28)-dien-3-ol |

| Chlorpyrifos | O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate |

| Fraxinellone | (3aR,4S,7R,7aS)-4,7-Dimethyl-3a,4,7,7a-tetrahydro-3H-isobenzofuran-1(6H)-one |

| Hydrocortisone | (11β)-11,17,21-Trihydroxypregn-4-ene-3,20-dione |

Advanced Analytical and Spectroscopic Characterization of 6 O α Maltosyl β Cyclodextrin and Its Supramolecular Assemblies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Probing and Complexation Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for the detailed investigation of 6-O-α-maltosyl-β-cyclodextrin and its inclusion complexes in solution. It provides a wealth of information regarding the three-dimensional structure of the complex and the dynamics of the encapsulation process.

1D and 2D NMR Techniques (e.g., ROESY, DOSY) for Probing Guest Encapsulation

One-dimensional (1D) and two-dimensional (2D) NMR techniques are instrumental in confirming the formation of an inclusion complex and elucidating the geometry of the guest within the cyclodextrin (B1172386) cavity.

1D and 2D NMR for Structural Elucidation: The formation of an inclusion complex between 6-O-α-maltosyl-β-cyclodextrin and a guest molecule is often first evidenced by changes in the chemical shifts of the protons on both the host and guest molecules in 1D ¹H NMR spectra. nih.govlookchem.com Protons located on the inner surface of the cyclodextrin cavity (typically H-3 and H-5) experience a more significant change in their chemical environment upon guest encapsulation and thus show more pronounced shifts. lookchem.com

Rotating-frame Overhauser Effect Spectroscopy (ROESY): This 2D NMR technique is particularly valuable for determining the spatial proximity between the protons of the host and guest molecules. researchgate.netnih.gov The observation of cross-peaks between the protons of the guest molecule and the inner protons (H-3 and H-5) of the 6-O-α-maltosyl-β-cyclodextrin cavity provides direct evidence of encapsulation and can be used to deduce the orientation of the guest within the host. nih.govnih.gov For instance, the presence of strong ROE correlations between specific guest protons and the H-5 protons of the cyclodextrin would indicate that this part of the guest molecule is deeply inserted into the cavity. nih.gov

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. tandfonline.comnih.gov In the context of host-guest chemistry, the formation of a larger supramolecular complex results in a slower diffusion rate compared to the free guest molecule. By measuring the diffusion coefficients of the guest molecule in the absence and presence of 6-O-α-maltosyl-β-cyclodextrin, the formation of the inclusion complex can be confirmed. This technique is also valuable for determining the binding constant of the complex. tandfonline.com

Chemical Shift Perturbations and Relaxation Studies for Binding Information

The subtle changes in the NMR parameters upon complexation can be quantified to provide detailed information about the binding event.

Chemical Shift Perturbations: The magnitude of the change in chemical shift (Δδ) for the protons of both the host and guest upon complexation is directly related to the extent of the interaction. nih.govlookchem.com A larger Δδ value for the inner protons of the 6-O-α-maltosyl-β-cyclodextrin suggests a stronger interaction and a deeper penetration of the guest into the cavity. nih.gov By systematically titrating a solution of the host with the guest and monitoring the chemical shift changes, a binding isotherm can be constructed to determine the stoichiometry and association constant of the complex.

A study on the complexation of fraxinellone (B1674054) with 6-O-α-maltosyl-β-cyclodextrin (referred to as G₂-β-CD) demonstrated upfield shifts in the proton signals of fraxinellone upon complexation, indicating its encapsulation within the cyclodextrin cavity. nih.gov

Table 1: Representative ¹H-NMR Chemical Shift Perturbations of a Guest Molecule upon Complexation with 6-O-α-Maltosyl-β-Cyclodextrin.

| Guest Proton | Chemical Shift (δ) - Free Guest (ppm) | Chemical Shift (δ) - Complexed Guest (ppm) | Chemical Shift Perturbation (Δδ, ppm) |

| Aromatic H-a | 7.85 | 7.78 | -0.07 |

| Aromatic H-b | 7.50 | 7.42 | -0.08 |

| Methyl H-c | 2.30 | 2.21 | -0.09 |

Note: This table is illustrative, based on the principle of upfield shifts upon encapsulation described in the literature. nih.gov The negative values indicate an upfield shift.

Relaxation Studies: Spin-lattice (T₁) and spin-spin (T₂) relaxation times of the nuclei can also provide insights into the dynamics of the complex. A decrease in the mobility of a guest molecule upon encapsulation within the cyclodextrin cavity typically leads to shorter relaxation times. researchgate.net These studies can complement other NMR data to build a comprehensive picture of the host-guest interaction.

Mass Spectrometry (MS) Approaches for Stoichiometry and Complex Identification

Mass spectrometry is a highly sensitive analytical technique that provides information about the mass-to-charge ratio of ions, making it an invaluable tool for confirming the formation and determining the stoichiometry of non-covalent inclusion complexes.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of non-covalent complexes as it can transfer them from solution to the gas phase with minimal disruption. researchgate.net The mass spectrum of a mixture of 6-O-α-maltosyl-β-cyclodextrin and a guest molecule will show peaks corresponding to the individual components as well as a peak for the non-covalent complex, typically observed as an adduct with an ion such as sodium ([M+Na]⁺) or a proton ([M+H]⁺). researchgate.net The mass of this complex peak directly confirms the stoichiometry of the inclusion complex. For example, a 1:1 complex will have a mass equal to the sum of the masses of one host molecule, one guest molecule, and the adduct ion. In a study investigating the cellular uptake of 6-O-α-maltosyl-β-cyclodextrin, LC/MS and LC/MS/MS were used to quantify the compound and its metabolite, demonstrating the power of this technique in complex biological systems. researchgate.netresearchgate.net

Table 2: Illustrative ESI-MS Data for the Identification of a 1:1 Complex between 6-O-α-Maltosyl-β-Cyclodextrin and a Guest Molecule.

| Ion Species | Theoretical m/z | Observed m/z |

| [6-O-α-Maltosyl-β-cyclodextrin + Na]⁺ | 1482.44 | 1482.45 |

| [Guest + Na]⁺ | 250.10 | 250.11 |

| [6-O-α-Maltosyl-β-cyclodextrin + Guest + Na]⁺ | 1732.54 | 1732.56 |

Note: This table is a representative example. The theoretical m/z is calculated based on the molecular weights of 6-O-α-maltosyl-β-cyclodextrin (1459.27 g/mol ) and a hypothetical guest (227.10 g/mol ) with a sodium adduct.

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS

MALDI-Time-of-Flight (TOF) mass spectrometry is another soft ionization technique that is highly effective for the analysis of large, non-volatile molecules like cyclodextrins and their derivatives. nih.govresearchgate.netutoronto.ca In MALDI-TOF MS, the sample is co-crystallized with a matrix that absorbs the laser energy, leading to the desorption and ionization of the analyte molecules, typically as singly charged ions. mdpi.com This technique is particularly useful for characterizing the purity and molecular weight distribution of derivatized cyclodextrins. utoronto.ca For inclusion complexes, MALDI-TOF MS can confirm the presence of the complex and provide information on its stoichiometry, similar to ESI-MS. nih.govutoronto.ca

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling of Binding Events

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the complete thermodynamic characterization of the interaction between 6-O-α-maltosyl-β-cyclodextrin and a guest molecule. In a typical ITC experiment, a solution of the guest is titrated into a solution of the cyclodextrin, and the resulting heat change is measured after each injection.

The data from an ITC experiment can be used to determine the binding affinity (Ka), the stoichiometry of the interaction (n), the enthalpy change (ΔH), and the entropy change (ΔS) of the binding event in a single experiment. The Gibbs free energy change (ΔG) can then be calculated from these parameters. This comprehensive thermodynamic profile provides deep insights into the driving forces of the complexation, whether it is enthalpically driven (due to favorable interactions like hydrogen bonding and van der Waals forces) or entropically driven (often due to the release of water molecules from the cyclodextrin cavity).

Table 3: Representative Thermodynamic Parameters for the Complexation of a Guest Molecule with a β-Cyclodextrin Derivative Determined by Isothermal Titration Calorimetry.

| Parameter | Value |

| Stoichiometry (n) | 1.05 |

| Association Constant (Kₐ) | 2.5 x 10⁴ M⁻¹ |

| Enthalpy Change (ΔH) | -15.2 kJ/mol |

| Entropy Change (ΔS) | 30.1 J/mol·K |

| Gibbs Free Energy Change (ΔG) | -24.2 kJ/mol |

Note: This table is illustrative and represents typical data obtained for a β-cyclodextrin complex. The negative ΔH indicates an exothermic reaction, and the positive ΔS suggests an increase in disorder, both contributing to the favorable negative ΔG.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time. nih.govbioradiations.com It allows for the quantitative determination of binding kinetics, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ). nih.gov In the context of 6-O-α-maltosyl-β-cyclodextrin, SPR can be employed to study the binding of various guest molecules to the cyclodextrin, which is typically immobilized on a sensor chip.

The principle of SPR relies on the detection of changes in the refractive index at the surface of a sensor chip upon the binding of an analyte from a solution to a ligand immobilized on the chip. emory.edu When a guest molecule binds to the immobilized 6-O-α-maltosyl-β-cyclodextrin, the local refractive index changes, resulting in a shift in the SPR angle, which is recorded as a sensorgram—a plot of response units versus time. bioradiations.com

Table 1: Representative Binding Kinetic Parameters Determinable by SPR

| Parameter | Symbol | Description |

| Association Rate Constant | kₐ | The rate at which the guest molecule binds to the immobilized cyclodextrin. |

| Dissociation Rate Constant | kₑ | The rate at which the guest-cyclodextrin complex dissociates. |

| Equilibrium Dissociation Constant | Kₑ | The ratio of kₑ to kₐ, indicating the strength of the binding interaction. |

This table represents the types of data that can be obtained through SPR analysis; specific values for 6-O-α-maltosyl-β-cyclodextrin would require experimental determination.

X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure of Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For 6-O-α-maltosyl-β-cyclodextrin inclusion complexes, single-crystal X-ray diffraction provides unparalleled insight into the solid-state arrangement of the host and guest molecules. This includes the precise geometry of the inclusion, the stoichiometry of the complex, and the nature of the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the assembly. nih.gov

The formation of suitable single crystals is a prerequisite for this technique. This is often achieved by slow evaporation of a solution containing both the 6-O-α-maltosyl-β-cyclodextrin and the guest molecule. nih.gov Once a crystal is obtained, it is exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the atomic positions can be determined.

Studies on related β-cyclodextrin complexes have revealed common packing motifs, such as "channel-type" and "cage-type" structures. nih.gov In a channel-type structure, the cyclodextrin molecules are stacked on top of each other, forming continuous channels in which the guest molecules are located. In a cage-type structure, the cavities of the cyclodextrin dimers encapsulate the guest molecules. sigmaaldrich.com It is anticipated that 6-O-α-maltosyl-β-cyclodextrin complexes would also adopt such arrangements, with the maltosyl substituent likely influencing the crystal packing and intermolecular interactions.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Changes upon Complexation

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a particularly valuable tool for studying chiral molecules, such as 6-O-α-maltosyl-β-cyclodextrin, and their interactions with other chiral or achiral guest molecules.

The native cyclodextrin is chiral and therefore exhibits a CD spectrum. nih.gov Upon the inclusion of a guest molecule into the chiral cavity of 6-O-α-maltosyl-β-cyclodextrin, the environment of the chromophores of both the host and the guest can be altered. If the guest molecule is also chiral, the formation of a diastereomeric complex occurs, which can lead to significant changes in the CD spectrum. These spectral changes can be used to confirm complex formation and to gain information about the conformation of the complex.

Even if the guest molecule is achiral, its inclusion within the chiral cyclodextrin cavity can induce a CD signal for the guest's chromophores, a phenomenon known as induced circular dichroism (ICD). The sign and magnitude of the ICD signal can provide information about the orientation of the guest molecule within the cyclodextrin cavity. This makes CD spectroscopy a sensitive probe for studying the chiral recognition and conformational dynamics of 6-O-α-maltosyl-β-cyclodextrin supramolecular assemblies. rsc.org

Fluorescence and UV-Vis Spectroscopy for Monitoring Guest Encapsulation and Environmental Polarity

Fluorescence and UV-Vis spectroscopy are widely used techniques to study the formation and stoichiometry of inclusion complexes of 6-O-α-maltosyl-β-cyclodextrin in solution. semanticscholar.orgnih.gov These methods are based on the changes in the absorption or emission properties of a guest molecule upon its inclusion into the cyclodextrin cavity.

The interior of the cyclodextrin cavity is a relatively nonpolar, hydrophobic environment compared to the aqueous bulk solution. When a guest molecule with suitable chromophores or fluorophores is encapsulated, its electronic environment changes, leading to shifts in its UV-Vis absorption or fluorescence emission spectra. nih.gov For instance, a blue shift (hypsochromic shift) in the UV-Vis spectrum of an aromatic guest is often observed upon complexation. nih.gov

Fluorescence spectroscopy is particularly sensitive to changes in the local environment of a fluorophore. mdpi.com The inclusion of a fluorescent guest into the hydrophobic cavity of 6-O-α-maltosyl-β-cyclodextrin can lead to an enhancement of its fluorescence quantum yield and changes in its fluorescence lifetime. By titrating a solution of the guest with increasing concentrations of the cyclodextrin and monitoring the changes in absorbance or fluorescence intensity, the binding constant (K) and the stoichiometry of the complex can be determined using models such as the Benesi-Hildebrand equation. researchgate.net

Table 2: Representative Spectroscopic Changes and Derived Parameters for Guest Encapsulation

| Technique | Observable Change | Derived Information |

| UV-Vis Spectroscopy | Shift in λₘₐₓ (e.g., blue shift), Change in molar absorptivity | Binding constant (K), Stoichiometry (e.g., 1:1, 1:2) |

| Fluorescence Spectroscopy | Change in fluorescence intensity (quenching or enhancement), Shift in emission maximum, Change in fluorescence lifetime | Binding constant (K), Stoichiometry, Information on the polarity of the microenvironment |

This table illustrates the principles of using UV-Vis and fluorescence spectroscopy for studying inclusion complexes. Specific values are dependent on the guest molecule.

Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) for Supramolecular Aggregate Sizing

Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) are powerful techniques for determining the size distribution of particles and aggregates in a liquid suspension. These methods are well-suited for characterizing the formation and size of supramolecular assemblies of 6-O-α-maltosyl-β-cyclodextrin.

DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in suspension. diva-portal.org Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity. By analyzing these fluctuations, the hydrodynamic diameter of the particles can be calculated using the Stokes-Einstein equation. DLS is particularly useful for detecting the presence of aggregates and determining their average size and polydispersity. Studies on other cyclodextrins have shown that they can form aggregates in solution, and DLS has been used to determine the critical aggregation concentration and the size of these aggregates. nih.gov

NTA operates on a similar principle of light scattering and Brownian motion but visualizes and tracks individual particles. nih.gov A laser beam illuminates the particles in suspension, and a microscope with a camera records their movement. The NTA software then tracks the individual particles and calculates their hydrodynamic diameter based on their diffusion rate. A key advantage of NTA is its ability to provide a number-based size distribution and concentration measurement, offering higher resolution for polydisperse samples compared to the intensity-weighted distribution typically provided by DLS.

Other Thermoanalytical Techniques (e.g., DSC, TGA) for Complex Confirmation

Thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for confirming the formation of 6-O-α-maltosyl-β-cyclodextrin inclusion complexes in the solid state and for evaluating their thermal stability.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The resulting thermogram shows endothermic and exothermic transitions, such as melting, crystallization, and decomposition. The formation of an inclusion complex typically leads to the disappearance or shifting of the melting peak of the guest molecule, providing strong evidence of complexation. researchgate.netnih.gov

TGA measures the change in mass of a sample as a function of temperature. The TGA thermogram provides information about the thermal stability and decomposition profile of the material. For cyclodextrin complexes, TGA can reveal changes in the decomposition temperature of the guest molecule and the cyclodextrin, further confirming the formation of a new, more stable supramolecular entity. researchgate.net The initial weight loss observed in the TGA of cyclodextrins is typically due to the release of water molecules from the cavity and the crystal lattice. researchgate.net

Table 3: Representative Thermal Events in DSC and TGA for Cyclodextrin Complexes

| Technique | Analyte | Typical Thermal Events | Interpretation |

| DSC | Pure Guest | Sharp endothermic peak at melting point. | Characteristic melting of the crystalline guest. |

| DSC | Pure 6-O-α-Maltosyl-β-cyclodextrin | Broad endotherm (dehydration), followed by decomposition at high temperature. | Release of water, thermal decomposition of the cyclodextrin. |

| DSC | Inclusion Complex | Disappearance or shift of the guest's melting peak. | Confirmation of guest inclusion within the cyclodextrin cavity. |

| TGA | Pure Guest | Weight loss at a specific decomposition temperature. | Thermal decomposition of the guest molecule. |

| TGA | Inclusion Complex | Altered decomposition profile compared to pure components. | Increased thermal stability of the guest upon complexation. |

This table provides a generalized overview of the expected thermal behavior. Actual temperatures and weight loss percentages are specific to the guest molecule and the stoichiometry of the complex.

Computational and Theoretical Investigations of 6 O α Maltosyl β Cyclodextrin Supramolecular Chemistry

Molecular Docking and Ligand-Host Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a guest molecule when it binds to a host, such as 6-O-α-maltosyl-β-cyclodextrin, to form a stable complex. nih.govnih.gov This method is instrumental in rationalizing experimental findings and guiding the design of new host-guest systems. nih.gov

In a study investigating the inclusion complexes of fraxinellone (B1674054) with various cyclodextrin (B1172386) derivatives, molecular docking was employed to confirm the most stable binding interactions. The results indicated that fraxinellone complexed most favorably with 6-O-α-D-maltosyl-β-cyclodextrin, a finding that was consistent with experimental characterization techniques. nih.govnih.gov The docking simulations revealed the specific interactions, such as hydrogen bonding and van der Waals forces, that contribute to the stability of the complex. nih.gov

Similarly, molecular docking studies have been used to explore the binding of other guest molecules, like finasteride, with different β-cyclodextrin derivatives. nih.gov While this particular study did not include 6-O-α-maltosyl-β-cyclodextrin, it highlights the utility of the approach in comparing the binding affinities across a range of hosts and predicting which derivative is likely to form the most stable inclusion complex. nih.gov The binding energies calculated from docking simulations can provide a quantitative measure of the complexation efficiency. nih.gov

Table 1: Molecular Docking Studies of Cyclodextrin Inclusion Complexes

| Guest Molecule | Cyclodextrin Derivative | Key Findings |

| Fraxinellone | 6-O-α-D-maltosyl-β-cyclodextrin | Confirmed most stable binding interactions among a series of cyclodextrins. nih.govnih.gov |

| Finasteride | Dimethyl-β-cyclodextrin | Showed the highest complexation efficiency and binding energy compared to other β-cyclodextrin derivatives. nih.gov |

| Isoniazid Scaffolds | β-cyclodextrin | Docking studies provided insight into the most favorable host-guest interactions. rsc.org |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic nature of 6-O-α-maltosyl-β-cyclodextrin and its inclusion complexes. nih.gov These simulations model the movement of atoms over time, providing insights into the conformational flexibility of the host, the dynamic process of guest inclusion, and the role of solvent molecules in complex formation. nih.govmdpi.com

For instance, MD simulations have been used to study the inclusion complexes of various drugs with different cyclodextrin derivatives. mdpi.commdpi.com These studies have provided detailed information on the stability of the complexes, the orientation of the guest within the host, and the formation of hydrogen bonds between the host and guest. mdpi.com Although specific MD simulation studies on 6-O-α-maltosyl-β-cyclodextrin are not extensively detailed in the provided results, the principles and methodologies are directly applicable.

The inclusion of explicit solvent molecules, typically water, in MD simulations is critical for accurately modeling the behavior of cyclodextrin complexes. nih.gov The solvent plays a significant role in the thermodynamics of binding, as the displacement of water molecules from the hydrophobic cavity of the cyclodextrin upon guest inclusion is a major driving force for complex formation. nih.gov MD simulations can quantify the number of water molecules within the cavity and track their behavior during the binding process. researchgate.netuniovi.es

Temperature is another crucial parameter in MD simulations, as it influences the kinetic energy of the system and, consequently, the dynamics of the host and guest molecules. mdpi.com By performing simulations at different temperatures, researchers can investigate the thermal stability of the inclusion complex and how temperature affects the conformational flexibility of the host and the binding and unbinding rates of the guest. For example, MD simulations of plumbagin (B1678898) with β-cyclodextrin derivatives were conducted at storage temperature (4 °C) to understand their dynamic behavior in an aqueous solution. mdpi.com

While molecular docking and standard MD simulations provide valuable qualitative insights, more advanced computational techniques are required to quantitatively predict the binding affinity of a guest molecule for 6-O-α-maltosyl-β-cyclodextrin. Free energy calculations, such as umbrella sampling and free energy perturbation (FEP), are powerful tools for this purpose. nih.govresearchgate.net

Umbrella sampling is a method used to calculate the potential of mean force (PMF) along a specific reaction coordinate, such as the distance between the guest and the host. nih.govbioexcel.eu By overcoming the energy barriers associated with the binding/unbinding process, umbrella sampling allows for a more thorough exploration of the conformational space and a more accurate determination of the binding free energy. nih.gov

Free energy perturbation (FEP) is another rigorous method that calculates the free energy difference between two states, such as the free and bound states of a guest molecule. researchgate.net Both umbrella sampling and FEP, while computationally intensive, provide a more accurate prediction of binding affinities compared to simpler methods like molecular docking. nih.govresearchgate.net The molecular mechanics/generalized Born surface area (MM/GBSA) method is a less computationally demanding approach that can also be used to estimate the free energy of binding. aau.dkresearchgate.net

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Interaction Energies

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure and interaction energies within supramolecular complexes. mdpi.commdpi.com These methods can be used to investigate the nature of the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that hold the host-guest complex together. nih.gov

DFT calculations can elucidate the charge distribution within the complex and how it changes upon guest inclusion. This information is valuable for understanding the electrostatic contributions to the binding energy. nih.gov Furthermore, DFT can be used to calculate the complexation energy, providing a theoretical measure of the stability of the inclusion complex. mdpi.com Studies have shown that DFT methods, especially when combined with dispersion corrections, can provide accurate predictions of the geometries and interaction energies of cyclodextrin complexes. mdpi.com

QSAR/QSPR Approaches for Predicting Binding Affinity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of molecules based on their structural features. mdpi.comsemanticscholar.org In the context of cyclodextrin chemistry, QSAR/QSPR can be employed to predict the binding affinity and selectivity of a series of guest molecules for 6-O-α-maltosyl-β-cyclodextrin. mdpi.comnih.gov

These models are developed by correlating experimentally determined binding constants with a set of molecular descriptors that encode the structural and chemical properties of the guest molecules. semanticscholar.orgresearchgate.net Once a reliable QSAR/QSPR model is established, it can be used to rapidly screen large libraries of virtual compounds and identify potential guests with high binding affinity for 6-O-α-maltosyl-β-cyclodextrin. mdpi.com While specific QSAR/QSPR studies on 6-O-α-maltosyl-β-cyclodextrin are not prevalent in the provided search results, the general approach has been successfully applied to other cyclodextrins. nih.govresearchgate.net

In Silico Design of Novel 6-O-α-Maltosyl-β-Cyclodextrin Derivatives and Guests

The computational tools described above can be synergistically applied to the in silico design of novel 6-O-α-maltosyl-β-cyclodextrin derivatives with enhanced binding properties or to design guest molecules that bind with higher affinity and selectivity. nih.govresearchgate.net

By systematically modifying the structure of the maltosyl substituent or the β-cyclodextrin core in silico, researchers can explore how these changes affect the host's conformational landscape and its ability to bind to specific guest molecules. researchgate.net Molecular docking and MD simulations can then be used to evaluate the binding of a target guest to these virtual derivatives, and free energy calculations can provide a quantitative prediction of the binding affinity. nih.gov This computational pre-screening can significantly reduce the experimental effort required to develop new and improved cyclodextrin-based systems for various applications. researchgate.net

Applications of 6 O α Maltosyl β Cyclodextrin in Advanced Materials and Analytical Science

Role in Functional Polymeric Materials and Hydrogels

The incorporation of 6-O-α-Maltosyl-β-cyclodextrin into polymeric structures has led to the creation of novel materials with tunable properties and functionalities. These materials often take the form of inclusion complexes and cross-linked networks, exhibiting responsiveness to external stimuli and unique supramolecular characteristics.

Cyclodextrin-Polymer Inclusion Complexes for Responsive Materials

The formation of inclusion complexes is a hallmark of cyclodextrins, wherein a "guest" molecule is encapsulated within the hydrophobic cavity of the "host" cyclodextrin (B1172386). mdpi.comoatext.comoatext.com In the context of polymers, 6-O-α-Maltosyl-β-cyclodextrin can form inclusion complexes with various polymer chains, leading to the development of responsive materials. These "poly-pseudo-rotaxanes" can be designed to respond to specific stimuli such as temperature, pH, or light, triggering a change in the material's properties. rsc.org

The maltosyl group of 6-O-α-Maltosyl-β-cyclodextrin enhances its water solubility compared to the parent β-cyclodextrin, facilitating its use in aqueous-based polymer systems. nih.gov This improved solubility is crucial for the efficient formation of inclusion complexes in solution, a necessary step for creating responsive hydrogels and other smart materials. For instance, hydrogels can be formulated to release an encapsulated drug in response to a specific biological cue, a property highly desirable in targeted drug delivery systems. nih.govnih.gov

Cross-Linked Cyclodextrin Networks and Their Supramolecular Properties

Beyond simple inclusion complexes, 6-O-α-Maltosyl-β-cyclodextrin can be chemically cross-linked to form three-dimensional polymer networks. mdpi.com These networks possess unique supramolecular properties stemming from the presence of the cyclodextrin cavities within the polymer matrix. The cross-linking of cyclodextrin units creates a porous structure that can be tailored for specific applications. rsc.org

These cross-linked networks can function as "molecular sponges," capable of absorbing and retaining significant amounts of water to form hydrogels. researchgate.net The mechanical properties and swelling behavior of these hydrogels can be controlled by the degree of cross-linking and the nature of the cross-linking agent. Furthermore, the cyclodextrin cavities within the network remain available for forming inclusion complexes, allowing for the loading and controlled release of guest molecules. This dual functionality makes cross-linked 6-O-α-Maltosyl-β-cyclodextrin networks promising materials for applications in drug delivery, tissue engineering, and environmental remediation. nih.govnih.gov

| Polymer System | Key Feature | Potential Application |

| Poly-pseudo-rotaxanes | Stimuli-responsive inclusion complex formation | Targeted drug delivery |

| Cross-linked hydrogels | High water absorption and molecular encapsulation | Wound dressings, tissue engineering scaffolds |

| Functionalized polymer films | Surface-immobilized cyclodextrins | Chemical sensors and separation membranes |

Utilization in Chemical Sensing and Biosensor Development

The ability of 6-O-α-Maltosyl-β-cyclodextrin to form specific host-guest complexes makes it an excellent candidate for the development of chemical sensors and biosensors. nih.govsemanticscholar.org By immobilizing this cyclodextrin derivative onto a transducer surface, it is possible to create devices capable of detecting a wide range of analytes with high sensitivity and selectivity.

Recognition Elements for Specific Analyte Detection

In a sensor, the recognition element is responsible for selectively binding to the target analyte. The well-defined cavity of 6-O-α-Maltosyl-β-cyclodextrin provides a perfect binding site for a variety of organic molecules, making it an effective recognition element. nih.govsemanticscholar.org The specificity of this binding is determined by the size, shape, and polarity of the guest molecule, allowing for the design of sensors that can distinguish between closely related compounds.

A notable application of 6-O-α-Maltosyl-β-cyclodextrin in this area is in the development of chiral sensors. nih.gov These sensors are capable of distinguishing between enantiomers, which are mirror-image isomers of a chiral molecule. This is particularly important in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different biological activities. By using 6-O-α-Maltosyl-β-cyclodextrin as a chiral selector, it is possible to create electrochemical sensors that can selectively detect one enantiomer over the other. nih.gov

Signal Transduction Mechanisms in Cyclodextrin-Based Sensors

Once the analyte is bound by the 6-O-α-Maltosyl-β-cyclodextrin recognition element, this binding event must be converted into a measurable signal. This process is known as signal transduction. In cyclodextrin-based sensors, several signal transduction mechanisms can be employed, including electrochemical, optical, and mass-sensitive methods. nih.govmdpi.com

In electrochemical sensors, the binding of the analyte to the cyclodextrin can cause a change in the electrochemical properties of the sensor surface, such as its capacitance or impedance. nih.govnih.gov This change can be measured as a change in current or potential, providing a quantitative measure of the analyte concentration. For example, a glassy carbon electrode modified with 6-O-α-Maltosyl-β-cyclodextrin has been used for the selective electrochemical recognition of tyrosine enantiomers. nih.gov

Optical sensing methods, such as fluorescence spectroscopy, can also be used. mdpi.com In this approach, a fluorescent probe is either co-encapsulated with the analyte in the cyclodextrin cavity or attached to the cyclodextrin itself. The binding of the analyte then causes a change in the fluorescence signal, which can be correlated to the analyte concentration.

| Sensor Type | Analyte Example | Principle of Detection |

| Electrochemical Chiral Sensor | Tyrosine enantiomers | Change in electrochemical signal upon selective binding. nih.gov |

| Fluorescence-based Sensor | Aromatic hydrocarbons | Change in fluorescence intensity upon inclusion complex formation. |

| Mass-sensitive Sensor | Volatile organic compounds | Change in mass upon adsorption onto a cyclodextrin-coated surface. |

Applications in Separation Science and Chromatography

The selective binding properties of 6-O-α-Maltosyl-β-cyclodextrin are also highly valuable in the field of separation science. By incorporating this cyclodextrin into chromatographic stationary phases, it is possible to achieve highly efficient separations of complex mixtures. capes.gov.brmdpi.com

In chromatography, the stationary phase is the material that interacts with the components of a mixture, causing them to separate as they pass through the chromatographic column. When 6-O-α-Maltosyl-β-cyclodextrin is used as part of the stationary phase, it can selectively retain certain molecules through inclusion complexation. researchgate.net This allows for the separation of isomers, enantiomers, and other closely related compounds that are difficult to separate using conventional chromatographic methods. nih.gov

The enhanced water solubility of 6-O-α-Maltosyl-β-cyclodextrin is again an advantage in this context, particularly for reversed-phase high-performance liquid chromatography (HPLC), where aqueous mobile phases are commonly used. nih.gov The use of 6-O-α-Maltosyl-β-cyclodextrin as a mobile phase additive or as a bonded stationary phase can significantly improve the resolution and selectivity of chromatographic separations. Studies have shown its effectiveness in the separation of various compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net